4'-Hydroxy-biphenyl-3-carboxylic acid chemical properties
4'-Hydroxy-biphenyl-3-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 4'-Hydroxy-biphenyl-3-carboxylic Acid
Introduction
4'-Hydroxy-biphenyl-3-carboxylic acid, with the CAS Number 121629-21-8, is a biaryl compound featuring a biphenyl core structure functionalized with both a hydroxyl and a carboxylic acid group.[1][2] Its IUPAC name is 3-(4-hydroxyphenyl)benzoic acid.[1] This arrangement of functional groups makes it a valuable building block and intermediate in various fields of chemical synthesis, including pharmaceuticals and materials science.[3] The presence of the carboxylic acid and phenolic hydroxyl groups provides sites for further chemical modification, while the biphenyl backbone imparts rigidity and specific electronic properties. This document provides a comprehensive overview of its chemical properties, synthesis, and safety information, tailored for researchers and professionals in drug development.
Chemical and Physical Properties
The physical and chemical properties of 4'-Hydroxy-biphenyl-3-carboxylic acid are summarized in the table below. While some experimental data is available, other values are predicted based on computational models.
| Property | Value | Source(s) |
| CAS Number | 121629-21-8 | [1][2] |
| Molecular Formula | C₁₃H₁₀O₃ | [1][2] |
| Molecular Weight | 214.22 g/mol | [1][2] |
| IUPAC Name | 3-(4-hydroxyphenyl)benzoic acid | [1] |
| Synonyms | 4'-Hydroxybiphenyl-3-carboxylic acid | [1] |
| Appearance | Solid (General classification) | [4] |
| Melting Point | Not available | |
| Boiling Point | 441.0 ± 28.0 °C (Predicted) | [3] |
| Flash Point | 239 °C | |
| Density | 1.292 ± 0.06 g/cm³ (Predicted) | [3] |
| XLogP3 | 3.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
Spectral Data
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¹H NMR: The spectrum would show distinct signals for the aromatic protons on the two phenyl rings. The carboxylic acid proton (-COOH) would appear as a broad singlet significantly downfield, typically in the 10-13 ppm region.[5] The phenolic proton (-OH) would also be a singlet, with its chemical shift dependent on the solvent and concentration.
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¹³C NMR: Aromatic carbons would resonate in the typical 110-160 ppm range. The carboxyl carbon (-COOH) would be expected to appear further downfield, generally between 160-185 ppm.[5]
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FT-IR: The infrared spectrum would be characterized by a very broad O-H stretching band from the carboxylic acid, typically spanning 2500-3500 cm⁻¹.[5] A sharp C=O stretching vibration for the carbonyl group would be present around 1700 cm⁻¹.[6] Additional bands corresponding to C-O stretching of the phenol and carboxylic acid, as well as C=C stretching of the aromatic rings, would also be observed.
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Mass Spectrometry: The molecular ion peak would be observed at m/z 214. Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the subsequent loss of carbon monoxide (-CO, 28 amu).[5]
Experimental Protocols
Synthesis via Suzuki-Miyaura Cross-Coupling
The synthesis of 4'-Hydroxy-biphenyl-3-carboxylic acid can be effectively achieved using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[3][4][7] This method is renowned for its high efficiency and tolerance of various functional groups in forming C-C bonds between aromatic rings.[8] A plausible synthetic route involves the coupling of a boronic acid derivative with an aryl halide.
Reaction Scheme:
(4-Hydroxyphenyl)boronic acid + 3-Bromobenzoic acid → 4'-Hydroxy-biphenyl-3-carboxylic acid
Materials:
-
(4-Hydroxyphenyl)boronic acid (1.0 eq)
-
3-Bromobenzoic acid (1.1 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Triphenylphosphine [PPh₃] (0.06 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 mixture)
-
Nitrogen or Argon gas
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a round-bottom flask, add (4-hydroxyphenyl)boronic acid, 3-bromobenzoic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under the inert atmosphere. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extraction: Extract the product into ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the pure 4'-Hydroxy-biphenyl-3-carboxylic acid.
Biological Activity
The specific biological activities and signaling pathway interactions of 4'-Hydroxy-biphenyl-3-carboxylic acid are not extensively documented in the available literature. However, it has been noted as a regulator of the mesomorphic properties of 3-hydroxybenzoic acid and can induce dehydrogenation reactions with certain polyfluoroalkyl compounds.
Given its structure as a derivative of 4-hydroxybenzoic acid (p-hydroxybenzoic acid or PHBA), it may share some general biological characteristics with this class of compounds. PHBA and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[9] However, direct studies on the specific biological mechanisms of the 4'-hydroxy-biphenyl-3-carboxylic acid isomer are required to confirm any therapeutic potential.
Safety and Hazard Information
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4'-Hydroxy-biphenyl-3-carboxylic acid is classified with the following hazards:[1]
-
Pictogram: Warning
-
Hazard Statements:
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P362+P364, P403+P233, P405, P501.[1]
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. 4'-Hydroxy-biphenyl-3-carboxylic acid | C13H10O3 | CID 722432 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-s… [ouci.dntb.gov.ua]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
